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fluorocyclopropanecarboxylic acid

Cat. No.: B171762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of

fluorinated cyclopropanes, compounds of significant interest in medicinal chemistry. Due to a

scarcity of experimental data on fluorinated cyclopropanecarboxylic acids, this document

focuses on the closely related and extensively studied fluorinated cyclopropanes. The insights

from these theoretical studies offer a foundational understanding of the energetic implications

of fluorinating the cyclopropane ring, which is critical for the rational design of novel

pharmaceuticals and advanced materials.

Quantitative Thermochemical Data
The introduction of fluorine atoms to the cyclopropane ring significantly influences its stability

and electronic properties. The following tables summarize key thermochemical data derived

from quantum-chemical studies. These values are crucial for understanding the relative

stabilities of different isomers and the energetic costs or benefits of specific fluorination

patterns.

Table 1: Calculated Reaction Enthalpies (ΔH⁰) and Gibbs Free Energies (ΔG⁰) for the

Formation of Fluorinated Cyclopropanes

The following data represent the thermodynamics of converting cyclopropane and methyl

fluoride into various fluorinated cyclopropanes, as determined by isodesmic reactions. This
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approach allows for a consistent comparison of the stability of different fluorinated species.[1]

[2][3][4]

Compound ΔH⁰ (kcal/mol) ΔG⁰ (kcal/mol)

Monofluorocyclopropanes

1-fluorocyclopropane -17.8 -18.5

Difluorocyclopropanes

1,1-difluorocyclopropane -7.2 -8.0

cis-1,2-difluorocyclopropane -9.9 -10.6

trans-1,2-difluorocyclopropane -11.7 -12.7

Trifluorocyclopropanes

1,1,2-trifluorocyclopropane -13.2 -14.6

all-cis-1,2,3-

trifluorocyclopropane
+1.2 +3.8

Tetrafluorocyclopropanes

1,1,2,2-

tetrafluorocyclopropane
-11.7 -12.7

Pentafluorocyclopropanes

1,1,2,2,3-

pentafluorocyclopropane
-13.2 -14.6

Hexafluorocyclopropanes

Hexafluorocyclopropane -13.2 -14.6

Note: The reactions are considered exothermic when ΔH⁰ is negative, indicating a more stable

product.

Table 2: Thermodynamic Data for Intermolecular Interactions of all-cis-1,2,3-

trifluorocyclopropane (1.2.3-c.c.)
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The unique "Janus-like" polarity of all-cis-1,2,3-trifluorocyclopropane facilitates specific

intermolecular interactions. The following table presents the calculated enthalpy of formation

(ΔH⁰) for dimerization and complexation with sodium (Na⁺) and chloride (Cl⁻) ions.[1][3][4]

Interaction ΔH⁰ of Formation (kcal/mol)

Dimerization of 1.2.3-c.c. -3.8

1.2.3-c.c.–Na⁺ (1:1) -32.5

1.2.3-c.c.–Na⁺–1.2.3-c.c. (2:1) -58.7

1.2.3-c.c.–Cl⁻ (1:1) -22.3

1.2.3-c.c.–Cl⁻–1.2.3-c.c. (2:1) -40.3

Experimental and Computational Protocols
Computational Methodology for Thermochemical
Properties
The quantitative data presented in this guide were primarily obtained through quantum-

chemical calculations. A common and reliable methodology for predicting the energetics and

properties of organofluorine compounds involves Density Functional Theory (DFT).[1][3]

Protocol:

Software: A quantum chemistry software package (e.g., Gaussian, Spartan) is utilized.

Method: The B3LYP functional is employed, which is a hybrid functional that combines

Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Basis Set: The 6-311++G(d,p) basis set is used. This is a triple-zeta basis set that includes

diffuse functions (++) and polarization functions on both heavy atoms (d) and hydrogen

atoms (p).

Dispersion Correction: The GD3BJ dispersion correction is included to accurately model non-

bonding interactions.[1][3]
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Optimization: The geometries of the fluorinated cyclopropanes and reference molecules

(cyclopropane, methane, and methyl fluoride) are optimized to find the minimum energy

structures.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the

optimized structures are true minima (no imaginary frequencies) and to obtain zero-point

vibrational energies and thermal corrections.

Isodesmic Reactions: To calculate the enthalpy and Gibbs free energy of formation for the

fluorinated cyclopropanes, isodesmic reactions are employed. These are hypothetical

reactions where the number and types of bonds are conserved on both sides of the reaction,

which helps in canceling out systematic errors in the calculations.

Experimental Determination of Thermochemical
Properties: Rotating-Bomb Combustion Calorimetry
While specific experimental data for fluorinated cyclopropanecarboxylic acids is not readily

available, rotating-bomb combustion calorimetry is a standard and precise method for

determining the heats of combustion and formation of solid and liquid organofluorine

compounds.[5][6][7]

Protocol:

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the organofluorine

compound is placed in a crucible within the combustion bomb. A fuse wire (e.g., platinum) is

connected to electrodes and brought into contact with the sample, often with a cotton thread

fuse.

Bomb Sealing and Charging: The bomb is sealed and charged with high-purity oxygen to a

pressure of around 30 atm. A small, known amount of water is often added to the bomb to

ensure a defined final state for the hydrofluoric acid formed.

Calorimeter Assembly: The bomb is placed in a calorimeter vessel containing a known

amount of water. The calorimeter is then placed in a jacket with a controlled temperature.

Ignition and Combustion: The sample is ignited by passing an electric current through the

fuse wire. The rotation of the bomb during combustion ensures a complete and well-defined
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reaction, leading to a homogeneous solution of the products.

Temperature Measurement: The temperature of the calorimeter water is precisely measured

over time, before, during, and after the combustion reaction.

Data Analysis: The heat of combustion is calculated from the observed temperature rise, the

energy equivalent of the calorimeter system, and corrections for the heat of ignition and any

side reactions.

Blank Experiments: "Blank" or comparison experiments are performed to account for any

heat effects not due to the combustion of the sample, such as the reaction of impurities or

the heat of solution of the gaseous products.[5]

Visualizations of Molecular Interactions and
Workflows
The following diagrams illustrate key concepts and processes related to the thermochemical

properties of fluorinated cyclopropanes.
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Caption: Dimerization of all-cis-1,2,3-trifluorocyclopropane.
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Caption: Ion complexation with all-cis-1,2,3-trifluorocyclopropane.
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Caption: Experimental workflow for rotating-bomb combustion calorimetry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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